N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide, also known as BPCA, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPCA is a synthetic compound that belongs to the class of oxazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Efficient Synthesis and Bioactivity Evaluation
Oxazoles, including the compound , are an important class of biologically active metabolites from nature. They exhibit broad biological activities and are often used as leads for drug discovery . For example, hinduchelins, a class of unusual natural products with an oxazole unit, have potential iron-chelating ability . The efficient synthesis of these compounds is advantageous in exploring their potential applications .
Phase Behavior of Side-Chain Liquid-Crystalline Polymers
The compound is used in the synthesis of a series of methacrylate side-chain liquid crystal polymers (SCLCPs) bearing biphenyl mesogen with different spacer lengths . These polymers have high thermal stability . The phase behaviors of the polymers were investigated by a combination of techniques including differential scanning calorimetry, polarized light microscopy, and small and wide angle X-ray scattering .
Synthesis of Energetic Materials
The compound is used in the synthesis of a class of C–C bond bridged polyazole energetic materials . These materials are based on 1,3,4-oxadiazole bridged polynitropyrazoles . A prediction model was proposed to study the correlations between structures and physicochemical properties .
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-phenylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(15-9-6-10-15)24-21-23-18(13-27-21)20(26)22-17-12-5-4-11-16(17)14-7-2-1-3-8-14/h1-5,7-8,11-13,15H,6,9-10H2,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJUFDAPWEBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.